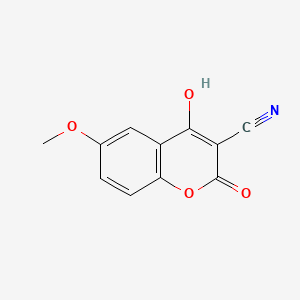
4-Hydroxy-6-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- is a heterocyclic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals. This particular compound features a benzopyran core with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methoxy group at the 6-position, and an oxo group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 4-hydroxy-6-methoxy-2-oxo-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can act as an electrophile in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Benzopyran-2-ones, known for their anticoagulant properties.
Chromenes: Benzopyran derivatives with diverse biological activities.
Flavonoids: Polyphenolic compounds with antioxidant properties.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the combination of hydroxy, methoxy, and oxo groups make it a versatile compound for various applications .
Propriétés
Numéro CAS |
58138-73-1 |
|---|---|
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
4-hydroxy-6-methoxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO4/c1-15-6-2-3-9-7(4-6)10(13)8(5-12)11(14)16-9/h2-4,13H,1H3 |
Clé InChI |
AEJOTPUHTTYCLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=O)C(=C2O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[2-(phthalazin-1-yl)hydrazinyl]propanoate](/img/structure/B14605884.png)
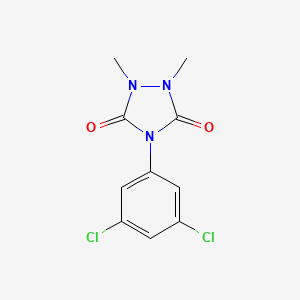

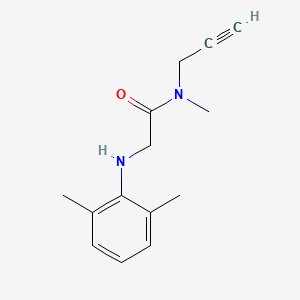
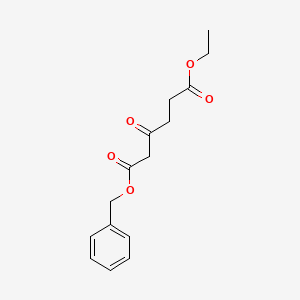
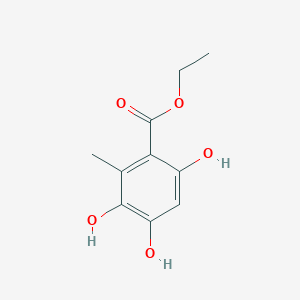
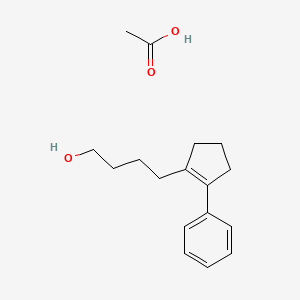

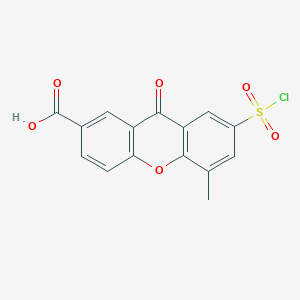
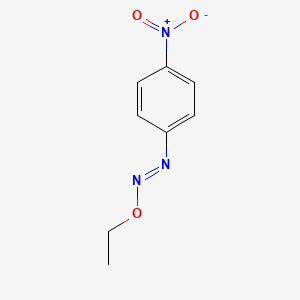
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
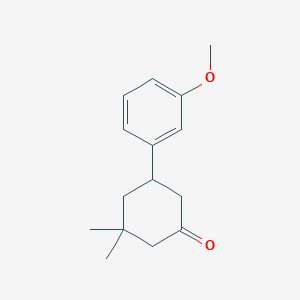
![Acetic acid, 2,2'-[(1-decyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14605982.png)
![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)
